molecular formula C23H24ClN3O4 B11295933 1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone

1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone

Cat. No.: B11295933
M. Wt: 441.9 g/mol
InChI Key: QGNVLWOHAYVUBT-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an oxadiazole ring, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • Starting with a precursor such as 4-chlorobenzohydrazide, the oxadiazole ring can be formed through a cyclization reaction with an appropriate carboxylic acid derivative under dehydrating conditions.
  • Attachment of the Chlorophenoxy Group:

    • The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with 4-chlorophenol in the presence of a base.
  • Formation of the Azepane Ring:

    • The azepane ring can be synthesized through a ring-closing reaction involving a suitable diamine and a dihalide.
  • Final Coupling:

    • The final step involves coupling the azepane and oxadiazole intermediates through an etherification reaction, typically using a strong base and an appropriate solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the azepane ring or the phenoxy group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenoxy group, using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include various substituted phenoxy derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel polymers or as a building block for advanced materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

    1-(Piperidin-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness: 1-(Azepan-1-yl)-2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone is unique due to the presence of the azepane ring, which can impart different physicochemical properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C23H24ClN3O4/c24-17-9-11-18(12-10-17)29-15-21-25-23(26-31-21)19-7-3-4-8-20(19)30-16-22(28)27-13-5-1-2-6-14-27/h3-4,7-12H,1-2,5-6,13-16H2

InChI Key

QGNVLWOHAYVUBT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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